Ciwujiano side C3
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The extraction of ciwujianoside C3 typically involves the use of organic solvents to isolate the compound from the leaves of Acanthopanax henryi . The leaves are dried and ground into a fine powder, which is then subjected to solvent extraction. The extract is further purified using chromatographic techniques to isolate ciwujianoside C3 .
Industrial Production Methods
Industrial production of ciwujianoside C3 follows similar extraction and purification processes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced purification methods ensures the high purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Ciwujianoside C3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving ciwujianoside C3 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of ciwujianoside C3 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of the compound .
Scientific Research Applications
Ciwujianoside C3 has a wide range of scientific research applications:
Mechanism of Action
Ciwujianoside C3 exerts its effects through multiple molecular targets and pathways. It inhibits the production of proinflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha by suppressing the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) pathways . Additionally, it enhances cognitive functions by modulating neurotransmitter levels and promoting neuronal health .
Comparison with Similar Compounds
Similar Compounds
- Ciwujianoside B
- Ciwujianoside D1
- Chiisanoside
- Saniculoside N
- Hederacoside D
- Ursolic Acid
- 24-Hydroxychiisanoside
- 1-Deoxyisochiisanoside
Uniqueness
Ciwujianoside C3 stands out due to its potent anti-inflammatory and cognitive-enhancing properties. Unlike some of its analogs, ciwujianoside C3 has been shown to penetrate the blood-brain barrier, making it particularly effective in neurological applications .
Properties
Molecular Formula |
C53H76O21 |
---|---|
Molecular Weight |
1049.2 g/mol |
InChI |
InChI=1S/C53H76O21/c1-23-32(56)35(59)39(63)45(69-23)73-42-27(20-54)70-43(41(65)37(42)61)68-22-28-34(58)36(60)40(64)46(71-28)74-47(66)53-17-15-48(2,3)19-25(53)24-9-10-30-50(6)13-12-31(72-44-38(62)33(57)26(55)21-67-44)49(4,5)29(50)11-14-52(30,8)51(24,7)16-18-53/h9,25-26,29-32,34-35,38-39,42,44-45,54-65H,10-22H2,1-8H3/t25-,26-,29-,30+,31-,32-,34+,35+,38+,39+,42+,44-,45-,50-,51+,52+,53-/m0/s1 |
InChI Key |
NWCIJNNNNCBODK-WMZYDICNSA-N |
Isomeric SMILES |
C[C]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C](O[C]([C]([C]2O)O)OC[C]3[C@H]([C]([C]([C](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C]([C@H](CO9)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |
Canonical SMILES |
C[C]1C(C(C(C(O1)OC2[C](O[C]([C]([C]2O)O)OC[C]3C([C]([C]([C](O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C([C](C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Origin of Product |
United States |
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